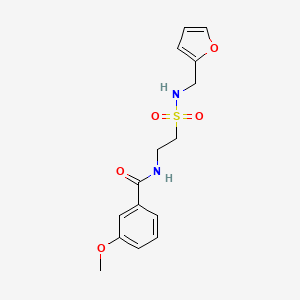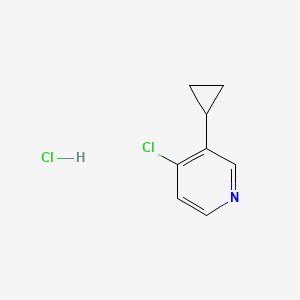
N-(2-Aminobenzothiazol-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-Aminobenzothiazol-6-yl)benzamide” is a chemical compound with the molecular formula C14H11N3OS and a molecular weight of 269.32 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “N-(2-Aminobenzothiazol-6-yl)benzamide” were not found, related compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
“N-(2-Aminobenzothiazol-6-yl)benzamide” is a solid at room temperature . It has a predicted melting point of 214.06°C, a predicted boiling point of 503.12°C, a predicted density of 1.4 g/cm3, and a predicted refractive index of n20D 1.79 .科学的研究の応用
Antimicrobial and Antibacterial Properties
N-(2-Aminobenzothiazol-6-yl)benzamide derivatives have shown promising results in antimicrobial resistance studies. These compounds have been synthesized and evaluated for their docking properties and antimicrobial activity against resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, indicating their potential in designing potent 2-aminobenzothiazole derivatives for medical applications (Anuse et al., 2019). Similarly, derivatives of 2-aminobenzothiazole have been shown to possess high antibacterial activities against both gram-positive and gram-negative bacteria, which is crucial in addressing multi-resistant bacterial strains (Obasi et al., 2011).
Corrosion Inhibition
The compound has also been investigated for its use as a corrosion inhibitor. Specifically, N-(6-aminobenzo[d]thiazol-2-yl)benzamide and 2,6-diaminobenzothiazole have been synthesized and tested for their efficacy in inhibiting the corrosion of mild steel in an acid medium. The studies revealed that these compounds are adsorbed on the mild steel surface, following Langmuir and Temkin adsorption isotherms, and effectively reduce corrosion, suggesting their potential application in protecting industrial materials (Rekha et al., 2016).
Optical, Thermal, and Biological Properties
In the realm of materials science, heterocyclic organic nonlinear optical materials, such as N-(1,3-benzothiazol-2-yl)benzamide, have been synthesized and studied for their optical, thermal, and biological properties. These compounds exhibit promising antibacterial and antifungal activities and display nonlinear optical efficiency, indicating their potential in various technological applications, including optoelectronics and pharmaceuticals (Raveendiran & Prabukanthan, 2021).
Anticancer Properties
Further research has highlighted the potential of N-(2-Aminobenzothiazol-6-yl)benzamide derivatives in cancer treatment. A study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups synthesized under microwave irradiation showed promising in vitro anticancer activity against various human cancer cell lines. The compounds also exhibited good oral drug-like behavior, indicating their potential as therapeutic agents (Tiwari et al., 2017).
作用機序
Safety and Hazards
The safety data sheet for a related compound, benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
特性
IUPAC Name |
N-(2-amino-1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-14-17-11-7-6-10(8-12(11)19-14)16-13(18)9-4-2-1-3-5-9/h1-8H,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAOPDWNAYHNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminobenzothiazol-6-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2448128.png)
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2448130.png)
![7-Chloro-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2448131.png)



![2-{[4-(2,3-dimethylphenyl)piperazino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2448141.png)
![N-(2-(2-hydroxyethoxy)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448142.png)
![Ethyl 5-(2-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2448143.png)

![N-[3-(chloromethyl)phenyl]acetamide](/img/structure/B2448145.png)


![N-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2448151.png)